molecular formula C22H20ClN3O4S2 B2799145 Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 954018-59-8

Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2799145
CAS No.: 954018-59-8
M. Wt: 489.99
InChI Key: YTKYFTZZBQYCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a structurally complex heterocyclic compound featuring a thiazole core linked to a 4-chlorophenylamino-oxoethyl group via a thioether bridge. The molecule also includes an acetamido spacer and an ethyl benzoate ester moiety. The synthesis of such compounds typically involves multi-step reactions, including the condensation of hydrazinecarbothioamides with ethyl 4-chloroacetoacetate in the presence of potassium carbonate and DMF, as described in analogous thiazole derivative syntheses . The 4-chlorophenyl group may enhance lipophilicity and binding affinity to biological targets, while the benzoate ester could influence metabolic stability .

Properties

IUPAC Name

ethyl 4-[[2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S2/c1-2-30-21(29)14-3-7-16(8-4-14)24-19(27)11-18-12-31-22(26-18)32-13-20(28)25-17-9-5-15(23)6-10-17/h3-10,12H,2,11,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKYFTZZBQYCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous derivatives:

Compound Name Key Structural Features Synthetic Route Reported Biological/Functional Properties References
Target Compound : Ethyl 4-(2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate Thiazole core, thioether-linked 4-chlorophenylamino-oxoethyl, acetamido, ethyl benzoate Condensation of hydrazinecarbothioamide with ethyl 4-chloroacetoacetate in DMF/K₂CO₃ Presumed cytotoxicity (based on thiazole derivatives)
Ethyl-4-(2-chloroacetamido)benzoate (2d) Chloroacetamido group, ethyl benzoate; lacks thiazole and thioether Reaction of 4-aminobenzoic acid derivatives with chloroacetyl chloride Intermediate for 4-thiazolidinones; no direct bioactivity reported
N-(4-Aryl-thiazol-2-yl)-acetamide derivatives Thiazole with aryl substituents, acetamide group; lacks benzoate ester Triethylamine-mediated coupling of 2-amino-4-arylthiazoles with acyl chlorides Varied cytotoxicity against cancer cell lines
Ethyl 4-(2-(benzo[d]oxazol-2-yl thio)acetamido)benzoate (A19) Benzooxazole-thioacetamido group, ethyl benzoate; replaces thiazole with benzooxazole Thiol-alkylation of ethyl 4-(2-chloroacetamido)benzoate with benzooxazole-2-thiol Unspecified activity; structural analog for SAR studies
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate 4-Chlorophenyl-oxoethyl ester, 4-hydroxybenzoate; lacks thiazole and acetamido Phenacyl bromide reaction with 4-hydroxybenzoic acid Photo-removable protecting groups in organic synthesis

Structural and Functional Insights

Thiazole vs. Other Heterocycles: The target compound's thiazole core distinguishes it from benzooxazole (A19) or simpler acetamide derivatives (2d). Thiazoles are electron-rich and participate in hydrogen bonding and π-π stacking, which may enhance interactions with biological targets like kinases or tubulin .

Substituent Effects: The 4-chlorophenylamino-oxoethyl group in the target compound introduces both lipophilicity and hydrogen-bonding capacity, which could improve membrane permeability and target affinity compared to unsubstituted analogs (e.g., 2d) .

Synthetic Complexity :

  • The target compound requires a multi-step synthesis involving thioether formation and cyclization, whereas simpler analogs like 2d are synthesized in fewer steps . This complexity may limit scalability but offers opportunities for structural diversification.

In contrast, 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is primarily used in synthetic chemistry, highlighting how minor structural changes shift functional applications .

Contradictions and Limitations

  • and emphasize thiazole-based cytotoxicity, but shows that replacing thiazole with benzooxazole (A19) may abolish this activity, underscoring the thiazole's critical role .
  • The ethyl benzoate group in the target compound could improve metabolic stability compared to hydroxyl-bearing analogs (e.g., 2-(4-chlorophenyl)-2-oxoethyl 4-hydroxybenzoate), though this remains speculative without pharmacokinetic data .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromoacetophenone) under reflux in ethanol .
  • Step 2: Introduction of the 4-chlorophenylamino group via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Step 3: Acetylation and esterification steps using acetic anhydride and ethyl chloroformate, respectively, in dichloromethane at 0–5°C to prevent side reactions .
  • Critical Conditions: Temperature control (±2°C), pH adjustment (e.g., buffered solutions for amide bond formation), and solvent selection (e.g., DMF for polar intermediates) are vital for yield optimization .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm backbone structure and substituent positions (e.g., distinguishing thiazole C-H protons at δ 7.2–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]+ = 503.12 vs. observed 503.09) .
  • X-ray Crystallography: Resolve stereochemistry and confirm spatial arrangement of the thiazole and benzoate moieties .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial Screening: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (Minimum Inhibitory Concentration) values reported .
  • Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50, using cisplatin as a positive control .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM concentration) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts in the synthesis?

  • Solvent Optimization: Replace ethanol with THF for better solubility of intermediates, reducing aggregation and side reactions .
  • Catalyst Screening: Use HOBt (Hydroxybenzotriazole) with DCC to enhance amide coupling efficiency (>90% yield vs. 70% without HOBt) .
  • Temperature Gradients: Employ microwave-assisted synthesis for thiazole ring formation (15 minutes at 120°C vs. 6 hours conventional reflux) .
  • Byproduct Mitigation: Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted acyl chlorides .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative studies of analogs reveal:

Substituent (X)LogPMIC (S. aureus)EGFR Inhibition (%)
4-Cl (target)3.22.5 µg/mL78%
4-F2.95.0 µg/mL65%
4-Br3.51.8 µg/mL82%
4-CH33.010.0 µg/mL50%
  • Key Trend: Halogenated derivatives (Cl, Br) show enhanced antimicrobial and kinase inhibition due to increased lipophilicity and electron-withdrawing effects .

Q. How can contradictions in reported biological data (e.g., IC50 variability) be resolved?

  • Assay Standardization: Validate protocols using reference compounds (e.g., staurosporine for kinase assays) to control inter-lab variability .
  • Solubility Adjustments: Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Metabolic Stability Testing: Perform microsomal stability assays (e.g., human liver microsomes) to account for degradation differences .
  • Structural Reanalysis: Confirm batch purity via HPLC-MS; impurities >5% can skew IC50 values by 2–3-fold .

Methodological Notes

  • Data Sources: References exclude non-academic platforms (e.g., BenchChem) and prioritize PubChem, crystallographic databases, and peer-reviewed synthesis protocols .
  • Ethical Compliance: The compound is strictly for in vitro research; no FDA approval exists for therapeutic use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.